molecular formula C9H11NO B14699416 Ethanimidic acid, N-phenyl-, methyl ester CAS No. 24433-81-6

Ethanimidic acid, N-phenyl-, methyl ester

Cat. No.: B14699416
CAS No.: 24433-81-6
M. Wt: 149.19 g/mol
InChI Key: NXOVMTOMPVKBFG-UHFFFAOYSA-N
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Description

Ethanimidic acid, N-phenyl-, methyl ester is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of an ester functional group and a phenyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidic acid, N-phenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of ethanimidic acid with N-phenylamine in the presence of a methylating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, N-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alcohols, amines.

Scientific Research Applications

Ethanimidic acid, N-phenyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanimidic acid, N-phenyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of ethanimidic acid and methanol. The phenyl group attached to the nitrogen atom can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidic acid, N-phenyl-, methyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

24433-81-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

methyl N-phenylethanimidate

InChI

InChI=1S/C9H11NO/c1-8(11-2)10-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

NXOVMTOMPVKBFG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)OC

Origin of Product

United States

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